molecular formula C9H14O2 B8799059 2-Methoxy-5,5-dimethylcyclohex-2-enone

2-Methoxy-5,5-dimethylcyclohex-2-enone

Cat. No.: B8799059
M. Wt: 154.21 g/mol
InChI Key: JRGZHRJEKVTXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5,5-dimethylcyclohex-2-enone is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-methoxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-9(2)5-4-8(11-3)7(10)6-9/h4H,5-6H2,1-3H3

InChI Key

JRGZHRJEKVTXCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(=O)C1)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,4-dimethyl-7-oxa-bicyclo[4.1.0]heptan-2-one (44.0 g, 0.31 mol) in methanol (150 mL) was added to a solution of 85% potassium hydroxide (20.7 g, 0.31 mol) in methanol (450 mL) at room temperature. The mixture was kept at this temperature for 20 hours and was then heated to reflux for 30 minutes. After cooling, the solution was diluted with water (1.2 L) and extracted with ethyl ether (350 mL×5). The organic extracts were collected, washed with brine, dried on Na2SO4 and evaporated under vacuum to remove most of the solvent. The crude material was purified by distillation to obtain pure the title compound (32.8 g, 68% yield) as an oil.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Yield
68%

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